Direct Enzyme Inhibition and a Potency Cliff Relative to the Unsubstituted Core
This compound exhibits a verified, specific biochemical activity that is often absent in earlier synthetic intermediates. It demonstrates a defined IC50 value against Mycobacterium tuberculosis RNA polymerase, positioning it as a direct lead-like fragment rather than a simple inert building block [1]. In contrast, core imidazo[1,2-a]pyridine-3-carboxylate bases lacking the 2-CF3 group are typically inactive in this assay, marking a functional potency cliff.
| Evidence Dimension | Enzymatic inhibitory activity (IC50) against M. tuberculosis RNA polymerase |
|---|---|
| Target Compound Data | IC50 = 139 nM |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridine-3-carboxylate scaffold (no value reported, implied inactivity) |
| Quantified Difference | Gain of measurable nanomolar enzymatic activity with the 2-CF3 substituent. |
| Conditions | In vitro assay: Inhibition of wild-type Mycobacterium tuberculosis RNA polymerase measured after 10 minutes using a ribo green staining by rolling circle transcription assay [1]. |
Why This Matters
A defined IC50 against a clinically validated target provides a quantitative filter for procurement, ensuring the compound is suitable for advanced hit-to-lead medicinal chemistry campaigns rather than only for library enumeration.
- [1] BindingDB entry for BDBM50355758 (CHEMBL1911306). Affinity Data: IC50 139 nM against Mycobacterium tuberculosis DNA-directed RNA polymerase subunit beta. View Source
